Potency Differential: di-ABZI Exhibits 64- to 185-Fold Lower EC50 Than MSA-2 in Human STING Activation Assays
In cellular assays of STING pathway activation, di-ABZI demonstrates nanomolar potency, whereas the non-nucleotide comparator MSA-2 requires micromolar concentrations to achieve equivalent pathway engagement. di-ABZI activates human STING with an EC50 of 130 nM [1]. In contrast, MSA-2 shows EC50 values of 8.3 μM for human STING wild-type (WT) and 24 μM for the HAQ isoform [2]. This represents an approximately 64-fold potency advantage for di-ABZI over MSA-2 WT activation, and a 185-fold advantage over MSA-2 HAQ activation, translating to substantially lower compound requirements for achieving biological response.
| Evidence Dimension | STING activation EC50 (human) |
|---|---|
| Target Compound Data | 130 nM (human STING WT in PBMCs) |
| Comparator Or Baseline | MSA-2: 8.3 μM (human STING WT); 24 μM (human STING HAQ isoform) |
| Quantified Difference | di-ABZI EC50 is 64-fold lower vs. MSA-2 WT; 185-fold lower vs. MSA-2 HAQ |
| Conditions | Human PBMCs for di-ABZI; recombinant human STING cellular assay for MSA-2 |
Why This Matters
This ~64-185x potency differential dictates that di-ABZI requires substantially lower molar quantities to achieve equivalent STING activation, reducing cost per experiment and minimizing potential off-target effects associated with high compound concentrations.
- [1] Ramanjulu JM, Pesiridis GS, Yang J, et al. Design of amidobenzimidazole STING receptor agonists with systemic activity. Nature. 2018;564(7736):439-443. doi:10.1038/s41586-018-0705-y View Source
- [2] Pan BS, Perera SA, Piesvaux JA, et al. An orally available non-nucleotide STING agonist with antitumor activity. Science. 2020;369(6506):eaba6098. doi:10.1126/science.aba6098 View Source
